molecular formula C20H25NO5S B12204400 3-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid

3-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid

Cat. No.: B12204400
M. Wt: 391.5 g/mol
InChI Key: LUJFRNSEZXWFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamido group attached to a benzoic acid moiety, with additional butoxy and propan-2-yl substituents. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves multi-step organic reactions. One common approach is the sulfonation of benzoic acid derivatives followed by the introduction of butoxy and propan-2-yl groups through alkylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid involves its interaction with bacterial enzymes. The sulfonamido group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, an essential nutrient for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.

Uniqueness

3-[2-Butoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid is unique due to its specific substituents, which may confer distinct physicochemical properties and biological activities compared to other sulfonamides. The presence of butoxy and propan-2-yl groups can influence its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C20H25NO5S

Molecular Weight

391.5 g/mol

IUPAC Name

3-[(2-butoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C20H25NO5S/c1-4-5-11-26-18-10-9-15(14(2)3)13-19(18)27(24,25)21-17-8-6-7-16(12-17)20(22)23/h6-10,12-14,21H,4-5,11H2,1-3H3,(H,22,23)

InChI Key

LUJFRNSEZXWFDP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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